2,2,2-Trichloroethane-1-sulfonyl chloride

Beschreibung

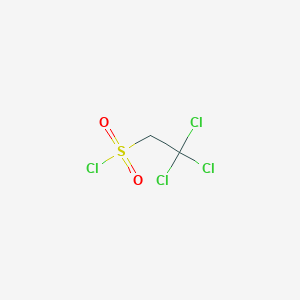

Chemical Identity and Structural Characterization

The compound’s structure features a central carbon atom bonded to three chlorine atoms (2,2,2-trichloroethane moiety) and a sulfonyl chloride group (-SO₂Cl). This arrangement confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols. The trichloroethane component enhances steric hindrance and electron-withdrawing effects, influencing reactivity and stability.

Key Structural Features:

- Sulfonyl Chloride Group : The -SO₂Cl moiety acts as a leaving group, facilitating the formation of sulfonamides (R-SO₂-NR₂) and sulfonate esters (R-SO₂-O-R') via nucleophilic acyl substitution.

- Trichloroethane Backbone : The CCl₃ group provides steric bulk, which may modulate reaction kinetics and selectivity in synthetic applications.

Historical Context of Sulfonyl Chloride Derivatives

Sulfonyl chlorides have been pivotal in organic chemistry since their discovery in the early 20th century. The first industrially relevant sulfonyl chloride, benzenesulfonyl chloride , was synthesized via the chlorosulfonation of benzene using chlorosulfuric acid (HSO₃Cl). Subsequent advancements included the development of methods to produce sulfonyl chlorides from sulfonic acids using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Table 2: Evolution of Sulfonyl Chloride Synthesis

| Method | Reagents Used | Key Products |

|---|---|---|

| Chlorosulfonation | HSO₃Cl, C₆H₆ | Benzenesulfonyl chloride |

| Sulfonic Acid Conversion | POCl₃, SO₂Cl₂ | Aryl/alkyl sulfonyl chlorides |

| Zincke Disulfide Reaction | Cl₂, R₂S₂ | Alkylsulfonyl chlorides |

The rise of sulfonyl chlorides as synthetic intermediates paralleled the growth of pharmaceutical industries, particularly in the development of sulfonamide antibiotics (e.g., sulfadiazine).

Significance in Organosulfur Chemistry

2,2,2-Trichloroethane-1-sulfonyl chloride occupies a niche in organosulfur chemistry due to its versatility in forming sulfur-based linkages. Its applications span:

- Sulfonamide Synthesis : Reaction with amines (e.g., aniline, benzylamine) to produce sulfonamides, which are integral to antibiotics and anticancer agents.

- Sulfonate Ester Formation : Alkylation with alcohols to generate sulfonate esters, used in surfactants and polymer stabilizers.

- Late-Stage Functionalization : Recent methods enable the conversion of primary sulfonamides to sulfonyl chlorides, expanding their utility in drug discovery.

Table 3: Applications in Organic Synthesis

| Reaction Type | Example Product | Biological/Industrial Use |

|---|---|---|

| Amine Coupling | Sulfonamide antibiotics | Antimicrobial agents |

| Alcohol Alkylation | Sulfonate esters | Detergents, surfactants |

| Thiol Substitution | Sulfenamides | Fungicides (e.g., Captan) |

Eigenschaften

IUPAC Name |

2,2,2-trichloroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRAKGWZMUEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-00-4 | |

| Record name | 2,2,2-trichloroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethane-1-sulfonyl chloride can be synthesized through the chlorination of ethanesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the ethane backbone.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloroethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Elimination Reactions: Under certain conditions, it can undergo elimination to form vinyl sulfonates.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Lewis acids such as iron(III) chloride and aluminum chloride are often used to facilitate reactions.

Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and control the reaction environment.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Vinyl Sulfonates: Formed through elimination reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHClOS

- Molecular Weight : 205.0 g/mol

- CAS Number : 51527-73-2

This compound is characterized by its sulfonyl chloride functional group, which makes it a potent electrophile in chemical reactions.

Scientific Research Applications

1. Organic Synthesis

- Reagent for Sulfonylation : 2,2,2-Trichloroethane-1-sulfonyl chloride is commonly used in sulfonylation reactions to introduce sulfonyl groups into organic molecules. This is crucial in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Sulfones : It can be employed to convert various substrates into sulfones, which are important intermediates in drug development.

2. Pharmaceutical Development

- Synthesis of Antimicrobial Agents : Research has demonstrated its effectiveness in synthesizing sulfonamide antibiotics. A notable case study involved the preparation of a new class of antimicrobial agents where this compound was used as a key intermediate .

- Cancer Research : The compound has been investigated for its potential role in synthesizing compounds with anticancer properties. For instance, derivatives synthesized using this reagent have shown promising activity against specific cancer cell lines .

3. Material Science

- Polymer Chemistry : The compound is utilized in the production of sulfonated polymers, which are essential in creating ion-exchange membranes for fuel cells and batteries. These membranes are critical for enhancing the efficiency of energy conversion processes .

Case Studies

Environmental Considerations

While this compound is valuable in research and industrial applications, it is essential to consider its environmental impact. Regulatory frameworks are in place to monitor and mitigate risks associated with its use due to potential toxicity and environmental persistence. The compound's release into the environment can occur during manufacturing processes or improper disposal practices.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloroethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The presence of three chlorine atoms enhances the electrophilicity of the compound, making it a potent reagent for various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

2,2,2-Trifluoroethanesulfonyl Chloride

- Molecular Formula : C₂H₂F₃SO₂Cl .

- Molecular Weight : 182.55 g/mol .

- Key Differences :

- Substituent Effects : The trifluoroethyl group (-CF₃) is highly electronegative, inducing strong inductive electron withdrawal. This enhances the electrophilicity of the sulfonyl chloride group compared to the trichloroethyl analog.

- Reactivity : Fluorine’s smaller atomic size and higher electronegativity may lead to faster hydrolysis rates compared to trichloro derivatives.

- Boiling Point : 64–67°C at 45 mmHg (trifluoro) vs. estimated higher values for trichloro (due to heavier Cl atoms and increased van der Waals forces).

2-Phenylethanesulfonyl Chloride

2-(Cyclopentylmethoxy)ethane-1-sulfonyl Chloride

- Molecular Formula : C₈H₁₅ClO₃S .

- Molecular Weight : 226.72 g/mol.

- Solubility: Enhanced lipophilicity compared to trichloroethane sulfonyl chloride, favoring use in non-polar solvents .

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl Chloride

Physical and Chemical Properties

Biologische Aktivität

2,2,2-Trichloroethane-1-sulfonyl chloride is a sulfonyl chloride compound known for its application in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. This compound is characterized by its ability to enhance biological activity due to the presence of the sulfonyl group. Understanding its biological activity is crucial for its applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

The molecular formula of this compound indicates a structure where a central sulfur atom is bonded to a chlorine atom and a sulfonyl group, along with three chlorine substituents on the ethane backbone. The synthesis typically involves the reaction of chlorosulfonic acid with 2,2,2-trichloroethanol or related compounds under controlled conditions to ensure high yield and purity.

The mechanism by which this compound exerts its biological effects primarily involves nucleophilic attack by amines at the sulfur atom. This reaction results in the formation of sulfonamide bonds through the displacement of chloride ions. The process can be summarized as follows:

This reaction is essential in developing various therapeutic agents.

Toxicity Studies

Research has indicated that this compound exhibits toxicity at certain doses. In experimental systems, exposure to lethal doses resulted in signs of sedation, gastric irritation, and damage to vital organs such as the liver and kidneys . Notably, studies on related compounds like 1,1,2-trichloroethane have shown similar toxicological profiles, including elevated liver enzymes and histological liver damage at high doses .

Case Studies

A comparative study utilized Bacillus stearothermophilus to assess the toxic effects of various chlorinated compounds, including those related to this compound. The study measured bacterial growth and enzymatic activities as indicators of toxicity. Results demonstrated that chlorinated compounds significantly affected microbial respiration and growth rates .

Endocrine Disruption

Emerging evidence suggests that compounds like this compound may act as endocrine disruptors. These chemicals can interfere with hormone action and homeostasis, potentially leading to developmental and reproductive issues in exposed organisms . The implications for human health are significant, particularly concerning exposure during critical developmental windows.

Summary of Biological Effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-Trichloroethane-1-sulfonyl chloride, and what critical parameters influence reaction efficiency?

- Methodological Answer : Sulfonyl chlorides are typically synthesized via sulfonation followed by chlorination. For analogous compounds like 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride, reactions involve thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl) under anhydrous conditions . For this compound, a plausible route involves reacting 2,2,2-trichloroethanol with chlorosulfonic acid in dichloromethane at 0–5°C to minimize side reactions. Key parameters include:

- Temperature control : Exothermic reactions require cooling to prevent decomposition.

- Moisture exclusion : Use of inert atmospheres (N₂/Ar) to avoid hydrolysis .

- Solvent selection : Dichloromethane enhances reagent solubility and moderates reactivity .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Post-synthesis, distillation under reduced pressure (e.g., 50–60°C at 10–15 mmHg) is effective for sulfonyl chlorides, as demonstrated for 2-Chloroethanesulfonyl chloride (boiling point: 203°C at atmospheric pressure) . Column chromatography with silica gel and hexane/ethyl acetate (4:1) can remove unreacted starting materials. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber glass containers under inert gas (N₂) at –20°C to prevent thermal degradation and hydrolysis .

- Handling : Use PPE (nitrile gloves, face shield) and work in fume hoods with adequate ventilation to avoid inhalation of toxic vapors .

- Moisture sensitivity : Reacts violently with water; use anhydrous solvents and drying tubes during reactions .

Advanced Research Questions

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for CH₂Cl (δ 3.8–4.2 ppm) and SO₂Cl groups (no protons). For comparison, 2-Chloroethanesulfonyl chloride shows a triplet for CH₂Cl at δ 3.95 ppm .

- ¹³C NMR : SO₂Cl carbons appear at δ 55–60 ppm, while CH₂Cl resonates at δ 45–50 ppm .

- IR : Strong S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹; C-Cl stretches at 600–700 cm⁻¹ .

Q. What strategies resolve contradictions in reported reaction yields for sulfonation of trichloroethane derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reagent stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equiv) improves conversion but risks sulfone byproducts.

- Reaction time : Monitor via TLC (hexane/ethyl acetate) to optimize duration (typically 4–6 hours) .

- Side reactions : Hydrolysis or thermal decomposition can be mitigated by strict temperature control (<10°C) .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. However, dichloromethane or THF is preferred for moisture-sensitive reactions to avoid solvolysis . Kinetic studies using GC-MS can track solvent effects on reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.